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Compound of Interest

Compound Name:
L-Histidine, 3-(phenylmethyl)-,

dihydrochloride

CAS No.: 109013-61-8

Cat. No.: B026801 Get Quote

Executive Summary
3-(phenylmethyl)-L-histidine (commonly referred to as

-benzyl-L-histidine or Im-benzyl-L-histidine) is a critical modified amino acid used primarily as a
protected building block in peptide synthesis and as a ligand in bioinorganic modeling. Unlike
native histidine, the benzyl substitution on the imidazole ring alters the molecule's acid-base
properties, steric profile, and metal coordination geometry.

This guide provides an authoritative framework for manipulating pH to optimize reactions

involving this moiety. Specifically, it addresses the solubility windows, metal complexation

stability, and isoelectric isolation protocols required for high-purity applications.

Physicochemical Landscape
Understanding the ionization states of 3-(phenylmethyl)-L-histidine is the prerequisite for any

experimental design. The benzyl group eliminates the tautomeric equilibrium characteristic of

the native imidazole ring and shifts the pKa values.

Ionization Constants (pKa)
The molecule possesses three ionizable groups. The benzyl substitution on the
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(tele) nitrogen renders it non-basic, forcing protonation to occur solely on the

(pros) nitrogen.

Functional Group Approximate pKa Charge State Transition

-Carboxyl ~1.8
Neutral

Negative (-COO⁻)

Imidazole (

)
~5.3 – 5.8

Positive

Neutral

-Amino ~9.2
Positive

Neutral (-NH₂)

Note: The imidazole pKa of the benzyl derivative is typically 0.2–0.5 units lower than native

histidine (~6.0) due to the electron-withdrawing nature of the benzyl ring and steric hindrance.

Species Distribution & Solubility
pH < 2.0: Fully protonated (

net charge). Highly soluble in aqueous acid.

pH 2.0 – 5.0: Mono-cationic (

net charge). Stable region for storage.

pH 7.5 (Isoelectric Point - pI): Zwitterionic (

net charge). Minimum solubility. This is the target pH for precipitation/crystallization.

pH > 10.0: Anionic (

net charge). Soluble, but risk of racemization increases at elevated temperatures.

Application 1: pH-Dependent Metal Complexation
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3-(phenylmethyl)-L-histidine is widely used to model metalloprotein active sites (e.g.,

hemocyanin or superoxide dismutase mimics) because the benzyl group prevents the

formation of certain polymeric species common with native histidine.

Mechanistic Insight
Metal binding (Cu²⁺, Zn²⁺, Ni²⁺) is strictly competitive with protons.

Low pH (< 5.0): The

nitrogen is protonated (

). Metal binding is blocked.

Optimal pH (7.0 – 8.5): The imidazole is deprotonated (

) and available for coordination.

High pH (> 10.0): Hydroxide ions (

) compete with the ligand, potentially precipitating metal hydroxides.

Protocol: Cu(II) Coordination Efficiency Assay
Objective: Determine the optimal pH for stable 1:2 [Metal:Ligand] complex formation.

Reagents
Ligand Stock: 10 mM 3-(phenylmethyl)-L-histidine in 10 mM HCl.

Metal Stock: 5 mM

in deionized water.

Buffer System: MES (pH 5.5-6.5), HEPES (pH 7.0-8.0), CHES (pH 8.5-9.5). Avoid phosphate

or citrate (they compete for metals).

Step-by-Step Methodology
Preparation: Prepare 10 mL aliquots of buffer at pH increments of 0.5 (from 5.5 to 9.0).
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Mixing: Add Ligand Stock to Buffer to a final concentration of 1.0 mM.

Titration: Add Metal Stock dropwise to achieve a 1:2 (Cu:Ligand) molar ratio.

Equilibration: Stir at 25°C for 30 minutes.

Detection: Measure UV-Vis absorbance. The d-d transition band for the specific complex

(typically ~600-640 nm for His-Cu) will maximize at the optimal pH.

Validation: Verify free copper concentration using a colorimetric indicator (e.g., PAR) if

necessary.

Workflow Diagram

Start: Acidic Solution
(Ligand Protonated)

Adjust pH to 7.2 - 7.8
(HEPES Buffer)

Deprotonate Imidazole Add Cu(II) Salt
(1:2 Ratio)

Active Species Equilibrate 30 min
25°C

Coordination
UV-Vis / EPR Analysis
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Caption: Workflow for optimizing metal coordination. The critical step is buffering to pH 7.2–7.8

to ensure imidazole deprotonation without precipitating metal hydroxides.

Application 2: Isoelectric Purification (Synthesis
Workup)
Following chemical synthesis (e.g., benzylation of L-histidine), the product is often isolated as a

salt. To obtain the free zwitterion with high purity, pH manipulation is the most effective non-

chromatographic method.

Protocol: Isolation of Zwitterionic 3-(phenylmethyl)-L-
histidine
Target pH: 7.4 – 7.6 (The pI region).

Dissolution: Dissolve the crude hydrochloride salt in minimal distilled water (approx. 5 mL/g).

The pH will be acidic (~2-3).
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Filtration: Filter any insoluble mechanical impurities while acidic.

Neutralization (The Critical Step):

Place the vessel in an ice bath (0-4°C). Solubility decreases with temperature.

Slowly add 2M NaOH or concentrated Ammonia (28%) dropwise with vigorous stirring.

Monitor pH continuously.

Crystallization:

As pH approaches 6.0, the solution may become cloudy.

Continue adding base until pH 7.5 is reached exactly.

Allow the slurry to stand at 4°C for 2-4 hours to maximize yield.

Recovery: Filter the white precipitate.

Wash: Wash the cake with ice-cold water (pH 7.5) followed by cold ethanol (to remove

trapped water and aid drying).

Drying: Vacuum dry at 40°C.

Troubleshooting: If the product forms an oil instead of a solid, the concentration is too high or

the neutralization was too rapid. Re-dissolve in warm water and cool slowly.

Stability & Storage Considerations
The benzyl-histidine bond is robust, but the molecule is sensitive to specific conditions:
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Condition Effect Recommendation

Strong Acid (TFA/HCl) Stable.
Suitable for standard SPPS

deprotection cycles.

Strong Base (pH > 12) Racemization risk.
Avoid prolonged exposure to

high pH > 12.

Reductive Conditions Cleavage.
Na/NH₃ (liquid) removes the

benzyl group.[1]

Oxidative Conditions Stable to mild oxidants. Avoid strong peroxides.

Visualizing the pH-Dependent Species
The following diagram illustrates the protonation states of the molecule, guiding the choice of

pH for specific applications.
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Diprotic Cation (+2)
pH < 1.8

(COOH, ImH+, NH3+)

Monoprotic Cation (+1)
pH 2.0 - 5.0

(COO-, ImH+, NH3+)

pKa1 ~1.8
(Carboxyl Deprotonation)

Zwitterion (0)
pH 7.0 - 8.0

(COO-, Im0, NH3+)
*Least Soluble*

pKa2 ~5.5
(Imidazole Deprotonation)

Storage Stability

Anion (-1)
pH > 9.5

(COO-, Im0, NH2)

pKa3 ~9.2
(Amino Deprotonation)

Metal Binding & 
Purification Target

Click to download full resolution via product page

Caption: Protonation cascade of 3-(phenylmethyl)-L-histidine. The transition from Cation (+1) to

Zwitterion (0) at pH ~5.5-6.0 is the critical switch for metal binding activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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